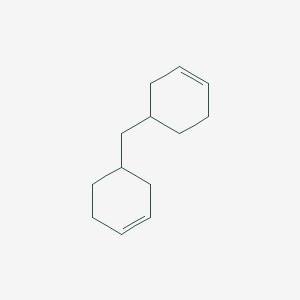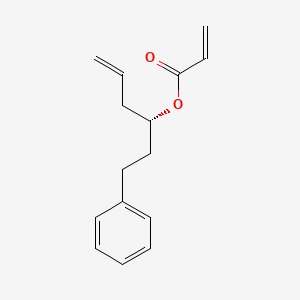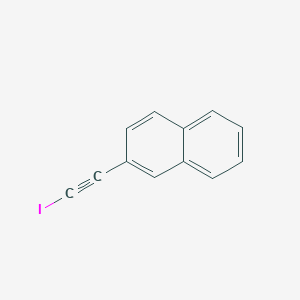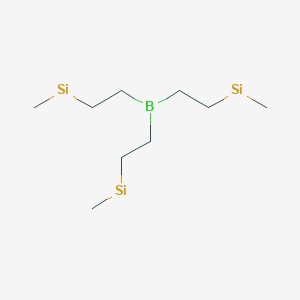![molecular formula C10H10O6 B14253260 {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid CAS No. 401495-34-9](/img/structure/B14253260.png)
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a hydroxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid typically involves the esterification of phenoxyacetic acid with glycolic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form a carboxyl group.
Reduction: The hydroxyacetyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of {2-[(Carboxyacetyl)oxy]phenoxy}acetic acid.
Reduction: Formation of {2-[(Hydroxyethyl)oxy]phenoxy}acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways involving phenoxyacetic acid derivatives.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory agent or as a precursor for the synthesis of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the hydroxyacetyl group.
Glycolic acid: A simple hydroxy acid that can be esterified with phenols.
Salicylic acid: A phenolic acid with anti-inflammatory properties.
Uniqueness
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is unique due to the presence of both a hydroxyacetyl group and a phenoxy group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form hydrogen bonds and hydrophobic interactions makes it a versatile compound in biochemical research and industrial applications.
Properties
CAS No. |
401495-34-9 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-[2-(2-hydroxyacetyl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C10H10O6/c11-5-10(14)16-8-4-2-1-3-7(8)15-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
InChI Key |
DVQCOBYGDKRVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)OC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)






![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)

![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
